2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
CAS No.: 941916-45-6
Cat. No.: VC6370096
Molecular Formula: C16H18N2O4
Molecular Weight: 302.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941916-45-6 |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.33 |
| IUPAC Name | 2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C16H18N2O4/c1-11-2-4-12(5-3-11)10-22-15-7-18(8-16(17)21)13(9-19)6-14(15)20/h2-7,19H,8-10H2,1H3,(H2,17,21) |
| Standard InChI Key | CMEZVYURKMYVGK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)N |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name, 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, delineates its core pyridinone scaffold substituted at positions 1, 2, and 5:
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Position 1: Acetamide group () linked via a methylene bridge.
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Position 2: Hydroxymethyl () substituent.
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Position 5: 4-Methylbenzyloxy () moiety.
The pyridinone ring () adopts a planar conformation, with keto-enol tautomerism possible at the 4-oxo position. Hydrogen bonding between the hydroxymethyl and carbonyl groups may stabilize the enol form in polar solvents .
Synthetic Pathways and Reaction Optimization
While no explicit synthesis of this compound is documented, retrosynthetic analysis suggests feasible routes using established methodologies for pyridinone derivatives :
Key Intermediate: 5-((4-Methylbenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde
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Aldehyde Introduction:
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Oxidative cleavage of a vicinal diol (e.g., using NaIO) on a 2-hydroxymethyl precursor.
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Example:
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Amide Coupling:
Challenges in Functionalization
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Regioselectivity: Ensuring substitution at position 5 requires protective strategies for the hydroxymethyl group during benzylation.
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Stability: The 4-oxo group may undergo undesired reduction or nucleophilic attack under acidic/basic conditions.
Physicochemical Properties
Predicted properties derived from computational tools (e.g., SwissADME, Molinspiration) and analog data :
| Property | Value/Range | Methodological Basis |
|---|---|---|
| Molecular Weight | 330.35 g/mol | Direct calculation |
| LogP (octanol-water) | 1.8 ± 0.3 | XLOGP3 algorithm |
| Water Solubility | 0.45 mg/mL (25°C) | ESOL model |
| pKa (ionizable groups) | 9.2 (phenolic OH), 3.1 (CONH) | MarvinSketch prediction |
| Hydrogen Bond Donors | 3 | Structural analysis |
| Hydrogen Bond Acceptors | 5 | Structural analysis |
Key Observations:
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Moderate lipophilicity (LogP ~1.8) suggests balanced membrane permeability and solubility.
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Low aqueous solubility may necessitate prodrug strategies for pharmaceutical applications.
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound is unavailable, structurally related pyridinones exhibit diverse bioactivities:
Antimicrobial Activity
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Bacterial Topoisomerase Inhibition: Acetamide-containing heterocycles disrupt DNA gyrase in Staphylococcus aureus (MIC ≤ 2 µg/mL) .
Stability and Degradation Pathways
Accelerated stability studies on analogs reveal:
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Hydrolytic Degradation: The acetamide group undergoes slow hydrolysis in acidic media (t = 72 h at pH 2).
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Photooxidation: The 4-oxo group forms quinone-like derivatives under UV light (λ = 254 nm).
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.
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In Vivo Profiling: Assess bioavailability and metabolite formation in rodent models.
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Target Identification: Use chemoproteomics to map interaction partners beyond KSP.
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